what is the chemical structure of diglycerol
what is the chemical structure of diglycerol
An In-depth Technical Guide to the Chemical Structure of Diglycerol (B53887)
Diglycerol, a polyol with significant applications across the pharmaceutical, cosmetic, and food industries, is a versatile chemical intermediate.[1] Its utility stems from its unique physicochemical properties, including excellent water solubility, high boiling point, and four reactive hydroxyl groups.[1][2] This guide provides a comprehensive overview of the chemical structure of diglycerol, its physicochemical properties, and common experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Isomerism
Diglycerol is structurally composed of two glycerol (B35011) molecules linked by an ether bond, with the general chemical formula C₆H₁₄O₅.[2][3] The ether linkage can form between different hydroxyl groups of the two glycerol units, leading to the existence of three primary structural isomers: α,α'-diglycerol, α,β'-diglycerol, and β,β'-diglycerol.[4] Commercially available diglycerol is typically a mixture of these isomers.[5]
The IUPAC name for the most common isomer, α,α'-diglycerol, is 3-(2,3-dihydroxypropoxy)propane-1,2-diol.[3] The presence and ratio of these isomers can influence the physical and chemical properties of the diglycerol mixture.
Caption: Structural isomers of diglycerol.
Physicochemical Properties
Diglycerol is a colorless to light yellow, viscous liquid that is highly soluble in water.[2][6] Its properties make it a valuable humectant, solvent, and chemical intermediate.[1][7] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₅ | [2][6] |
| Molecular Weight | 166.17 g/mol | [2][6] |
| CAS Number | 627-82-7, 59113-36-9 (mixture of isomers) | [2][6] |
| Appearance | Colorless to light yellow viscous liquid/oil | [2][7] |
| Melting Point | 96-97 °C / 319 °C (Note: a wide range is reported) | [6][7] |
| Boiling Point | ~205 °C at 0.000130 MPa | [8] |
| Density | ~1.280 g/mL at 20 °C | [2][7] |
| Refractive Index (n20/D) | ~1.487 - 1.489 | [2][8] |
| Flash Point | ~230-240 °C | [7][8] |
| Solubility | Soluble in water; slightly soluble in chloroform, DMSO, methanol | [2][7] |
Experimental Protocols
Synthesis of Diglycerol via Glycerol Etherification
Diglycerol is primarily synthesized through the etherification of glycerol, which involves the condensation of two glycerol molecules with the elimination of a water molecule.[2] This reaction is typically carried out at elevated temperatures in the presence of a catalyst.
Materials:
-
Anhydrous glycerol
-
Alkaline catalyst (e.g., sodium hydroxide, potassium carbonate, or a solid base catalyst like CaO)[5][9][10]
-
Three-necked round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Condenser for distillation
-
Nitrogen inlet
Procedure:
-
Reactor Setup: A three-necked flask is charged with anhydrous glycerol and a catalytic amount of the chosen base (e.g., 0.3% NaOH by weight).[10] The flask is equipped with a magnetic stirrer, a thermometer, and a distillation condenser.
-
Inert Atmosphere: The system is purged with nitrogen to create an inert atmosphere, preventing oxidation at high temperatures.
-
Reaction: The mixture is heated with continuous stirring. The reaction temperature is typically maintained between 230 °C and 265 °C.[9][10]
-
Water Removal: As the reaction proceeds, water is formed as a byproduct and is continuously removed by distillation.[10] The progress of the reaction can be monitored by the amount of water collected.
-
Reaction Termination: The reaction is stopped once the theoretical amount of water has been distilled off, or after a predetermined reaction time (e.g., 11 hours).[10] The reaction mixture is then cooled to below 200 °C.[10]
-
Purification: The resulting product is a mixture of unreacted glycerol, diglycerol, and higher polyglycerols.[10] Purification can be achieved by distillation under reduced pressure. A multi-stage distillation process, often involving a wiped-film or short-path evaporator, is used to separate unreacted glycerol and then to isolate diglycerol of high purity.[10]
Analysis of Diglycerol
The analysis of diglycerol and its reaction mixtures is crucial for quality control and reaction monitoring. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify the components in a mixture of glycerol, diglycerol, and other polyglycerols. Due to the low volatility of these polyols, derivatization is required before analysis.[11][12]
Methodology:
-
Derivatization: A common method is silylation. The sample is treated with a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), in a solvent like pyridine.[12] This process converts the polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a column designed for high-temperature analysis).[12] The components are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are then introduced into a mass spectrometer, which provides mass spectra for identification. By comparing the obtained spectra with a library of known compounds, the individual components (glycerol, diglycerol isomers, etc.) can be identified and quantified.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of diglycerol and for quantifying the different isomers in a mixture.[5][13][14]
Methodology:
-
Sample Preparation: A small amount of the diglycerol sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[14][15]
-
¹H NMR Analysis: The ¹H NMR spectrum provides information about the different proton environments in the molecule. The chemical shifts and coupling constants of the protons on the glycerol backbone can be used to distinguish between the α,α'-, α,β'-, and β,β'-isomers.[14]
-
¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the different isomers will give a distinct signal, allowing for their identification and quantification.
-
Quantitative NMR (qNMR): By integrating the signals corresponding to specific protons or carbons of each isomer and comparing them to an internal standard, the relative amounts of each isomer in a mixture can be accurately determined.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. DIGLYCEROL - Ataman Kimya [atamanchemicals.com]
- 3. Diglycerin | C6H14O5 | CID 42953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Data on synthesis and characterization of new diglycerol based environmentally friendly non-isocyanate poly(hydroxyurethanes) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIGLYCEROL CAS#: 59113-36-9 [m.chemicalbook.com]
- 7. DIGLYCEROL | 627-82-7 [chemicalbook.com]
- 8. Solvay Chemicals DIGLYCEROL datasheet [lookpolymers.com]
- 9. researchgate.net [researchgate.net]
- 10. US5710350A - Process for the production of diglycerol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Data on synthesis and characterization of new diglycerol based environmentally friendly non-isocyanate poly(hydroxyurethanes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
